molecular formula C15H12BrN B11828593 (E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine

(E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine

Cat. No.: B11828593
M. Wt: 286.17 g/mol
InChI Key: FNTZPNSOOAHHPV-UHFFFAOYSA-N
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Description

(E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a bromine atom attached to a phenyl ring and an ethenyl group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine typically involves the condensation reaction between 2-bromoaniline and 2-ethenylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can ensure the consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • (E)-1-(2-chlorophenyl)-N-(2-ethenylphenyl)methanimine
  • (E)-1-(2-fluorophenyl)-N-(2-ethenylphenyl)methanimine
  • (E)-1-(2-iodophenyl)-N-(2-ethenylphenyl)methanimine

Comparison:

  • Uniqueness: The presence of the bromine atom in (E)-1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and potential applications.
  • Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, but less reactive than iodine. This makes this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H12BrN

Molecular Weight

286.17 g/mol

IUPAC Name

1-(2-bromophenyl)-N-(2-ethenylphenyl)methanimine

InChI

InChI=1S/C15H12BrN/c1-2-12-7-4-6-10-15(12)17-11-13-8-3-5-9-14(13)16/h2-11H,1H2

InChI Key

FNTZPNSOOAHHPV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1N=CC2=CC=CC=C2Br

Origin of Product

United States

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